3-(1H-Pyrazol-4-yl)propanoic acid

Descripción

BenchChem offers high-quality 3-(1H-Pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

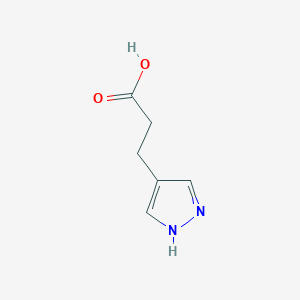

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFXFEFEHOILIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625525 | |

| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174309-53-5 | |

| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to 3-(1H-Pyrazol-4-yl)propanoic Acid and Its Analogs: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for ligands targeting a wide array of enzymes and receptors.[1][2] This guide focuses on 3-(1H-Pyrazol-4-yl)propanoic acid, a molecule of significant interest for its potential as a building block in drug discovery. While the specific Chemical Abstracts Service (CAS) number for the unsubstituted parent compound is not readily found in common chemical databases, this guide provides a comprehensive overview of its chemical landscape, including data on closely related and commercially available analogs.

This document will delve into the known properties, synthesis strategies, and applications of key derivatives of 3-(pyrazol-4-yl)propanoic acid. By examining these analogs, we can infer the chemical behavior and potential utility of the parent compound, offering valuable insights for researchers in the field.

Chemical Identity and Properties of Key Analogs

The core structure of 3-(1H-Pyrazol-4-yl)propanoic acid presents a pyrazole ring substituted at the 4-position with a propanoic acid chain. The properties and even the CAS number can vary significantly based on substitution on the pyrazole ring. Below is a comparative table of key, well-documented analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid | 100142-73-2 | C₁₂H₁₂N₂O₂ | 216.24[3] |

| 3-(1H-pyrazol-1-yl)propanoic acid | 89532-73-0 | C₆H₈N₂O₂ | 140.14[4] |

| 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | 180741-46-2 | C₇H₁₀N₂O₂ | 154.17[5] |

| 3-(4-propyl-1H-pyrazol-5-yl)propanoic acid | Not Available | C₉H₁₄N₂O₂ | 182.22[6] |

| Pyrazole-4-carboxylic acid | 37733-93-0 | C₄H₄N₂O₂ | 112.09[7] |

Synthesis Strategies for Pyrazole-Propanoic Acid Scaffolds

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. For derivatives of 3-(pyrazol-4-yl)propanoic acid, a common strategy involves the reduction of an acrylic acid precursor.

A representative synthesis for a substituted analog, 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid, is outlined below. This method highlights a general pathway that can be adapted for other derivatives.

Experimental Protocol: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic Acid [8]

-

Preparation of the Acrylic Acid Intermediate: (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid is synthesized by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malonic acid in pyridine, with a catalytic amount of piperidine. The reaction mixture is refluxed, and the resulting acrylic acid is precipitated by acidification.[8]

-

Reduction of the Double Bond: The acrylic acid intermediate is then reduced to the corresponding propanoic acid. A cost-effective and efficient method utilizes diimide reduction.[8]

-

The acrylic acid derivative (0.01 mole) is dissolved in hydrazine hydrate (99%, 6 mL).

-

Water (20 mL) is added to the clear solution.

-

The flask is cooled in an ice bath, and a few crystals of copper sulfate are added.

-

The reaction mixture is stirred, and the product precipitates out.

-

The solid product is filtered, washed, and recrystallized from a suitable solvent like glacial acetic acid.[8]

-

The following workflow diagram illustrates this general synthetic approach.

Caption: General synthesis workflow for 3-(pyrazol-4-yl)propanoic acid derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][9] The 3-(pyrazolyl)propanoic acid scaffold is of particular interest as it can be used to develop compounds that target specific biological pathways.

Anti-inflammatory Activity: Derivatives of 3-(pyrazol-3-yl)propanoic acid have been identified as potent inhibitors of leukotriene biosynthesis in human neutrophils, with some compounds showing IC₅₀ values in the low micromolar range.[10] This suggests that these compounds could be valuable leads for the development of new anti-inflammatory drugs. Additionally, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

Anticancer Potential: The pyrazole scaffold is a key component of several approved anticancer drugs. Research into novel pyrazole derivatives continues to yield promising results. For instance, various substituted pyrazoles have demonstrated significant cytotoxic potential against cancer cell lines such as MCF7 and HepG-2.[1] The propanoic acid moiety can be functionalized to improve the pharmacokinetic properties of these compounds or to introduce additional interactions with the target protein.

Antimicrobial Applications: Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antimicrobial agents against multidrug-resistant bacteria and fungi.[12] This highlights the versatility of the propanoic acid side chain in the design of new therapeutic agents.

The following diagram illustrates the relationship between the core pyrazole-propanoic acid scaffold and its potential therapeutic applications.

Caption: Therapeutic potential of the 3-(pyrazolyl)propanoic acid scaffold.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15] In case of inadequate ventilation, use a suitable respirator.[13][14]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[14]

-

Ventilation: Use in a well-ventilated area. Emergency eye wash stations and safety showers should be readily accessible.[14]

Hazard Identification (Based on Analogs):

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7][13]

-

Respiratory Irritation: May cause respiratory irritation.[5][7][13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][15]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][15]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[15]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

-

Store away from strong oxidizing agents.[14]

Conclusion

3-(1H-Pyrazol-4-yl)propanoic acid and its derivatives represent a valuable class of compounds for researchers in drug discovery and medicinal chemistry. While the parent compound is not widely cataloged, a wealth of information on its substituted analogs provides a strong foundation for further research. The synthetic accessibility of these scaffolds, combined with the diverse biological activities exhibited by pyrazole-containing molecules, ensures that this area will continue to be a fertile ground for the development of novel therapeutic agents. It is imperative for researchers to adhere to strict safety protocols when handling these and any other laboratory chemicals.

References

-

Capot Chemical. 1H-Pyrazole-4-carboxylic acid Safety Data Sheet. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Available from: [Link]

-

PubChem. Pyrazole-4-carboxylic acid. Available from: [Link]

-

ProQuest. SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. Available from: [Link]

-

PubChem. 3-(4-propyl-1H-pyrazol-5-yl)propanoic acid. Available from: [Link]

-

PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Available from: [Link]

-

PubChem. 3-cyclopropyl-3-(1H-pyrazol-4-yl)propanoic acid. Available from: [Link]

-

MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

-

ResearchGate. Synthesis of 1,5-diarylpyrazol-3-propanoic acids towards inhibition of cyclooxygenase-1/2 activity and 5-lipoxygenase-mediated L. Available from: [Link]

-

ChEMBL. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. Available from: [Link]

-

PubChem. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Available from: [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid 100142-73-2 [sigmaaldrich.com]

- 4. 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID | 89532-73-0 [chemicalbook.com]

- 5. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-propyl-1H-pyrazol-5-yl)propanoic acid | C9H14N2O2 | CID 84110679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. Document: Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. (CHEMBL1828531) - ChEMBL [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. capotchem.com [capotchem.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2][3] Its remarkable pharmacological versatility has driven extensive research into novel derivatives. This guide focuses on a specific, yet significant, member of this family: 3-(1H-Pyrazol-4-yl)propanoic acid. This molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents, particularly in the realms of oncology and inflammatory diseases.[4] This document provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its relevance in modern drug discovery.

Molecular Structure and Physicochemical Properties

3-(1H-Pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a five-membered pyrazole ring linked to a propanoic acid tail at the 4-position. The presence of both a carboxylic acid group and the pyrazole ring with its two adjacent nitrogen atoms imparts a unique combination of properties that are highly desirable in drug design.

Structural Details

The core of the molecule is the aromatic pyrazole ring. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position, making it a key site for functionalization.[1] The propanoic acid side chain provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of a wide chemical space.

Table 1: Physicochemical Properties of 3-(1H-Pyrazol-4-yl)propanoic Acid and Related Derivatives

| Property | 3-(1H-Pyrazol-4-yl)propanoic acid | 3-(1H-Pyrazol-1-yl)propanoic acid | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid |

| CAS Number | 35344-12-0 (illustrative, may vary) | 89532-73-0[5] | Not explicitly found |

| Molecular Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂[6] | C₇H₁₀N₂O₂ |

| Molecular Weight | 140.14 g/mol | 140.14 g/mol [6] | 154.17 g/mol [7] |

| Appearance | Typically a solid | Solid | Not specified |

| Solubility | Soluble in polar organic solvents | Not specified | 6.9 µg/mL at pH 7.4[7] |

Note: Properties for the specific 4-substituted isomer are less commonly reported in single sources; data from closely related isomers and derivatives are provided for comparison.

Synthesis of 3-(1H-Pyrazol-4-yl)propanoic Acid

The synthesis of pyrazole derivatives can be achieved through various methods, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] For 3-(1H-Pyrazol-4-yl)propanoic acid, a plausible and efficient route involves the reaction of a suitable β-ketoester with hydrazine hydrate.

Synthetic Workflow

The following diagram outlines the general synthetic approach.

Caption: Synthetic workflow for 3-(1H-Pyrazol-4-yl)propanoic acid.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

-

To a stirred solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add hydrazine hydrate dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 1H-Pyrazole-4-carboxylic acid

-

Dissolve the purified ethyl 1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.

-

The precipitated product, 1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Conversion to 3-(1H-Pyrazol-4-yl)propanoic acid

This step would typically involve a homologation sequence, such as an Arndt-Eistert reaction or a malonic ester synthesis, starting from an activated form of 1H-pyrazole-4-carboxylic acid (e.g., the acid chloride). A more direct, alternative synthesis might be preferable if starting materials are available.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: It is a good solvent for both reactants and facilitates the reaction without interfering.

-

Reflux Conditions: Heating provides the necessary activation energy for the cyclization and condensation reactions to proceed at a reasonable rate.

-

Acidification: This step is crucial to protonate the carboxylate salt formed during hydrolysis, leading to the precipitation of the desired carboxylic acid.

Characterization and Analytical Methods

The identity and purity of the synthesized 3-(1H-Pyrazol-4-yl)propanoic acid must be confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the pyrazole ring protons, as well as the methylene protons of the propanoic acid chain. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR will show distinct peaks for the carbon atoms in the pyrazole ring and the propanoic acid moiety, including the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H and C=N stretches of the pyrazole ring.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound by identifying the molecular ion peak.

Table 2: Expected Spectroscopic Data for 3-(1H-Pyrazol-4-yl)propanoic Acid

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for pyrazole ring protons (δ ~7.5-8.0 ppm), methylene protons adjacent to the ring (δ ~2.8 ppm), methylene protons adjacent to the carboxyl group (δ ~2.5 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | Resonances for pyrazole ring carbons (δ ~110-140 ppm), methylene carbons (δ ~20-35 ppm), and the carbonyl carbon (δ >170 ppm). |

| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N stretch (~1550), N-H stretch (~3100-3300). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at 141.06). |

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

-

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][8] 3-(1H-Pyrazol-4-yl)propanoic acid, as a functionalized pyrazole, is a versatile starting material for the synthesis of compounds with potential therapeutic activities.

Role as a Chemical Building Block

The carboxylic acid functionality of 3-(1H-Pyrazol-4-yl)propanoic acid allows for its incorporation into larger molecules through amide bond formation, a common linkage in many drug candidates. This makes it a valuable synthon for creating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas

Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.[2]

-

Anticancer: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4]

-

Antimicrobial and Antiviral: The pyrazole nucleus is present in compounds with activity against bacteria, fungi, and viruses.[8][9]

The following diagram illustrates the central role of pyrazole derivatives in targeting various disease pathways.

Caption: Therapeutic targets and areas for pyrazole derivatives.

Conclusion

3-(1H-Pyrazol-4-yl)propanoic acid is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis and the versatility of its functional groups make it an ideal scaffold for the creation of novel therapeutic agents. The established importance of the pyrazole core in a wide array of biological activities underscores the potential of this compound and its derivatives in addressing unmet medical needs. Further exploration of the chemical space around this molecule is warranted and holds promise for the discovery of next-generation therapeutics.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

-

ResearchGate. (n.d.). Medicinally important pyrazole derivatives. ResearchGate. [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Singh, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1734-1748. [Link]

-

PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. PubChem. [Link]

-

Pirgal, D., et al. (2022). SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. NeuroQuantology, 20(12), 1021-1029. [Link]

-

PubChem. (n.d.). 3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid. PubChem. [Link]

-

PubChemLite. (n.d.). 3-amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid. PubChemLite. [Link]

-

Chemcd. (n.d.). 3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID Spectrum. Chemcd. [Link]

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

PubChemLite. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)propanoic acid. PubChemLite. [Link]

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

Sharma, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4996. [Link]

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 896. [Link]

-

PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

-

Amerigo Scientific. (n.d.). 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride. Amerigo Scientific. [Link]

-

MDPI. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID | 89532-73-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3-(1H-Pyrazol-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(1H-Pyrazol-4-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] The propanoic acid side chain offers a versatile handle for further chemical modification and can influence the pharmacokinetic properties of the molecule. Accurate structural elucidation and purity assessment are paramount for any downstream application, making a thorough spectroscopic characterization an indispensable first step in the research and development process.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-Pyrazol-4-yl)propanoic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to not only present the expected data but also to provide insights into the experimental considerations and the rationale behind the interpretation of the spectral features.

Molecular Structure and Key Features

The structure of 3-(1H-Pyrazol-4-yl)propanoic acid, with the systematic numbering of the heavy atoms, is presented below. This numbering will be used for the assignment of the NMR signals.

Caption: Molecular structure of 3-(1H-Pyrazol-4-yl)propanoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(1H-Pyrazol-4-yl)propanoic acid, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the electronic environment of the protons.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and self-validating protocol is essential for obtaining reliable NMR data.

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and OH).

-

Use a high-purity deuterated solvent to minimize interfering residual solvent signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Calibration

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak, ensuring high resolution.

-

Reference the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Step 3: Data Acquisition

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

Caption: Workflow for acquiring high-quality NMR spectra.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 3-(1H-Pyrazol-4-yl)propanoic acid in DMSO-d₆ is summarized in the table below. Chemical shifts are predicted based on established increments and computational models.[2][3]

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H3, H5 | ~7.5 - 7.8 | Singlet (broad) | 2H | Protons on the pyrazole ring, deshielded by the aromatic system. Their chemical equivalence depends on the rate of tautomerism. |

| NH | ~12.0 - 13.0 | Singlet (very broad) | 1H | The acidic proton of the pyrazole NH group, often broad and may exchange with residual water in the solvent. |

| OH | ~12.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid, typically very broad and downfield. |

| H2' | ~2.7 - 2.9 | Triplet | 2H | Methylene protons adjacent to the pyrazole ring, appearing as a triplet due to coupling with the H3' protons. |

| H3' | ~2.4 - 2.6 | Triplet | 2H | Methylene protons adjacent to the carboxyl group, appearing as a triplet due to coupling with the H2' protons. |

Causality Behind Experimental Choices: The use of DMSO-d₆ is crucial for observing the exchangeable NH and OH protons, which would be lost in D₂O. The broadness of these signals is a direct consequence of proton exchange and quadrupolar relaxation effects from the adjacent nitrogen atoms.

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed below.[4][5]

| Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~173 - 175 | Carbonyl carbon of the carboxylic acid, highly deshielded. |

| C3, C5 | ~130 - 135 | Aromatic carbons of the pyrazole ring. |

| C4 | ~110 - 115 | The substituted carbon of the pyrazole ring, typically more shielded than C3/C5. |

| C3' | ~33 - 36 | Methylene carbon adjacent to the carboxyl group. |

| C2' | ~20 - 23 | Methylene carbon adjacent to the pyrazole ring. |

Trustworthiness of the Protocol: The combination of 1D and 2D NMR techniques provides a self-validating system. For instance, the HSQC spectrum will directly correlate the proton signals of the methylene groups with their corresponding carbon signals, confirming their assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common and convenient method for obtaining IR spectra of solid samples.

Step 1: Sample Preparation

-

Ensure the sample is dry and free of solvent.

-

Place a small amount of the solid sample directly onto the ATR crystal.

Step 2: Data Acquisition

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum. A typical measurement involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

Step 3: Data Processing

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

Caption: Workflow for ATR-IR spectroscopy.

Expected IR Absorption Bands and Interpretation

The IR spectrum of 3-(1H-Pyrazol-4-yl)propanoic acid is expected to show characteristic absorption bands for the carboxylic acid and pyrazole functionalities.[6][7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Description |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong | A very broad band due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acids.[9] |

| ~3100 | N-H stretch (pyrazole) | Medium | Stretching vibration of the N-H bond in the pyrazole ring. |

| ~2900 | C-H stretch (aliphatic) | Medium | Stretching vibrations of the methylene groups in the propanoic acid chain. |

| 1725 - 1700 | C=O stretch (carboxylic acid) | Strong, Sharp | A very intense and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[8] |

| ~1600 | C=N, C=C stretch (pyrazole) | Medium | Aromatic ring stretching vibrations of the pyrazole moiety. |

| ~1400 | O-H bend (carboxylic acid) | Medium | In-plane bending of the O-H bond. |

| ~1250 | C-O stretch (carboxylic acid) | Strong | Stretching vibration of the C-O single bond. |

Expertise & Experience: The broadness of the O-H stretch is a key diagnostic feature that distinguishes it from the sharper O-H stretch of an alcohol. This broadening arises from the dimeric hydrogen-bonded structures that carboxylic acids readily form.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique suitable for polar molecules like 3-(1H-Pyrazol-4-yl)propanoic acid.

Step 1: Sample Preparation

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Step 2: Instrument Setup

-

Use an ESI mass spectrometer, which can be coupled to a liquid chromatography (LC) system for online separation if needed.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the analyte.

Step 3: Data Acquisition

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative.

-

In positive ion mode, expect to see the protonated molecule [M+H]⁺.

-

In negative ion mode, expect to see the deprotonated molecule [M-H]⁻.

-

If fragmentation is desired, tandem mass spectrometry (MS/MS) can be performed on the parent ion.

Expected Mass Spectral Data and Interpretation

The molecular weight of 3-(1H-Pyrazol-4-yl)propanoic acid (C₆H₈N₂O₂) is 140.14 g/mol .

-

Positive Ion Mode: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 141.15.

-

Negative Ion Mode: The base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 139.13.

Fragmentation Pattern: The fragmentation of the molecule can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[10][11][12] The pyrazole ring is relatively stable, but can undergo ring cleavage under energetic conditions.[13]

Key Expected Fragments:

-

[M+H - H₂O]⁺: m/z 123.14

-

[M+H - COOH]⁺: m/z 96.10

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 3-(1H-Pyrazol-4-yl)propanoic acid using NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation and purity assessment. The predicted data and interpretation presented in this guide, grounded in established spectroscopic principles, offer a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific investigation in drug discovery and development.

References

-

Elguero, J., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kumarasinghe, I. R., et al. (2009). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). Acta Crystallographica Section C, 65(Pt 6), o296–o299. [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

-

Chemmunicate. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

-

Al-Hourani, B. J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 834-845. [Link]

-

University of Colorado Boulder. Table of IR Absorptions. [Link]

-

ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8344-8349. [Link]

-

Simon Fraser University. Appendix D. Experimental Data for Chapter 4. [Link]

-

Williams, A. J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11036-11047. [Link]

-

Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Wiley-VCH. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

-

Millikin University. Table of Characteristic IR Absorptions. [Link]

-

IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Visualizer loader [nmrdb.org]

- 3. youtube.com [youtube.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scienceready.com.au [scienceready.com.au]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Motif for Next-Generation Therapeutics

An In-depth Technical Guide to Key Therapeutic Targets

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility stems from its unique electronic properties, synthetic accessibility, and its capacity to serve as a bioisosteric replacement for other aromatic systems.[4][5] The pyrazole nucleus is not merely a passive scaffold; its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating precise interactions with biological targets.[4][5] This inherent chemical dexterity has enabled the development of a multitude of clinically successful drugs across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][6] This guide provides an in-depth exploration of the most promising therapeutic targets for pyrazole derivatives, offering insights into the mechanistic rationale for their inhibition and providing actionable experimental protocols for their investigation.

I. Oncology: Targeting the Engines of Malignant Transformation

The dysregulation of cellular signaling pathways is a hallmark of cancer. Pyrazole derivatives have emerged as a powerful class of inhibitors targeting key nodes in these pathways, particularly protein kinases.[5][7] The structural flexibility of the pyrazole core allows for the design of highly potent and selective kinase inhibitors, several of which have gained FDA approval and are now integral components of cancer therapy.[5]

A. Protein Kinases: The Master Regulators of Cell Fate

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including proliferation, survival, differentiation, and apoptosis.[5] Their aberrant activation is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention.[5]

RTKs are cell surface receptors that, upon binding to their cognate ligands, activate intracellular signaling cascades that promote cell growth and survival. The pyrazole scaffold has been successfully employed to develop inhibitors targeting several key RTKs.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is overexpressed or mutated in a variety of solid tumors, leading to uncontrolled cell proliferation. Pyrazole derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling.[7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7][9] Pyrazole-based inhibitors of VEGFR-2 can effectively suppress tumor-associated angiogenesis.[7][9]

These intracellular kinases are critical components of signaling pathways downstream of RTKs and other cell surface receptors.

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Several pyrazole-containing BTK inhibitors have shown significant clinical efficacy.[7]

-

Bcr-Abl: The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML). Pyrazole derivatives have been developed as potent inhibitors of the Bcr-Abl kinase activity.[5]

This class of kinases regulates a broad range of cellular functions, and their dysregulation is implicated in numerous cancers.

-

Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle.[6] The pyrazole scaffold has been utilized to create inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[6][8]

-

BRAF: The BRAF kinase is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. Pyrazole-based inhibitors targeting the mutated BRAF have demonstrated remarkable clinical success.[7]

Table 1: Representative Pyrazole-Based Kinase Inhibitors in Oncology

| Drug Name | Target(s) | Therapeutic Indication |

| Crizotinib | ALK, ROS1, c-Met | Non-Small Cell Lung Cancer (NSCLC) |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Encorafenib | BRAF V600E | Melanoma |

| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor (GIST) |

| Asciminib | Bcr-Abl | Chronic Myeloid Leukemia (CML) |

| Pirtobrutinib | BTK | Mantle Cell Lymphoma |

Source: Adapted from multiple sources.[5][7]

Diagram 1: Simplified Signaling Pathway of EGFR and VEGFR

Caption: Inhibition of EGFR and VEGFR signaling by pyrazole derivatives.

B. Non-Kinase Oncology Targets

While kinases are a major focus, the therapeutic reach of pyrazole derivatives extends to other critical targets in oncology.

-

Tubulin: Microtubules, polymers of tubulin, are essential for cell division. Pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

-

Androgen Receptor (AR): The AR is a key driver of prostate cancer growth. Darolutamide, a pyrazole-based AR antagonist, functions by competitively inhibiting the binding of androgens to the receptor, thereby suppressing AR-mediated transcription and reducing prostate cancer cell proliferation.[4]

II. Inflammation: Quelling the Fires of Chronic Disease

Chronic inflammation is a contributing factor to a wide range of debilitating conditions, including rheumatoid arthritis and other autoimmune diseases. Pyrazole derivatives have a long history in the treatment of inflammation, with the selective COX-2 inhibitors being a landmark achievement in the field.

A. Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.

-

COX-2: The discovery that the pyrazole-containing drug Celecoxib selectively inhibits COX-2 over COX-1 was a major breakthrough, leading to a new class of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[6] The design of selective COX-2 inhibitors is a classic example of successful structure-based drug design, where the subtle structural differences between the active sites of COX-1 and COX-2 were exploited.

B. Other Inflammatory Mediators

The anti-inflammatory properties of pyrazole derivatives are not limited to COX-2 inhibition.

Diagram 2: Experimental Workflow for Screening Anti-inflammatory Pyrazole Derivatives

Caption: A typical workflow for identifying novel anti-inflammatory pyrazole compounds.

III. Infectious Diseases: A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The pyrazole scaffold has proven to be a valuable starting point for the discovery of new antibacterial and antiviral drugs.[1][2]

A. Antibacterial Targets

-

Bacterial Topoisomerases: Type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential bacterial enzymes that control the topological state of DNA. Their inhibition disrupts DNA replication and repair, leading to bacterial cell death. Pyrazole derivatives have been identified as potent inhibitors of these enzymes, showing activity against both Gram-positive and Gram-negative bacteria.[11]

B. Antiviral Targets

The broad biological activity of pyrazoles extends to the inhibition of viral replication. For instance, some pyrazole derivatives have demonstrated inhibitory effects against the replication of RNA viruses.[6] The specific viral targets for many of these compounds are still under investigation, representing an active area of research.

IV. Experimental Protocols

A. Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a pyrazole derivative against a specific protein kinase.

1. Materials:

- Recombinant protein kinase

- Kinase-specific substrate (peptide or protein)

- ATP (Adenosine triphosphate)

- Test pyrazole compound (dissolved in DMSO)

- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

- Microplate reader

2. Procedure:

- Prepare a serial dilution of the test pyrazole compound in DMSO.

- In a microplate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.

- Initiate the kinase reaction by adding a mixture of the substrate and ATP.

- Incubate the reaction at the optimal temperature for the specific kinase (typically 30-37°C) for a defined period (e.g., 60 minutes).

- Stop the reaction and add the detection reagent according to the manufacturer's instructions.

- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

B. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a pyrazole derivative on cancer cell lines.

1. Materials:

- Cancer cell line of interest

- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Test pyrazole compound (dissolved in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- 96-well cell culture plates

- Microplate reader

2. Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Treat the cells with various concentrations of the test pyrazole compound and a vehicle control (DMSO).

- Incubate the cells for a specified period (e.g., 48 or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

- Remove the medium and add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

V. Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its privileged structural and chemical properties have enabled the development of drugs that target a diverse array of proteins with high potency and selectivity. The future of pyrazole-based drug discovery lies in the exploration of novel chemical space around the pyrazole core, the identification of new therapeutic targets, and the application of advanced computational methods to guide the design of next-generation inhibitors. The continued investigation of this versatile heterocycle promises to deliver innovative medicines to address unmet medical needs in oncology, inflammation, infectious diseases, and beyond.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). NIH. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). PubMed Central. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers. [Link]

-

Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijfmr.com [ijfmr.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Pyrazole-Based Inhibitors

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and its presence in numerous FDA-approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the modern drug discovery process for identifying and developing novel pyrazole-based therapeutic agents. We will focus primarily on their role as protein kinase inhibitors in oncology and inflammatory diseases.[4][5] This guide will present key synthetic strategies, comprehensive workflows for biological evaluation, detailed experimental protocols, and visualizations of critical pathways to facilitate further research and development in this promising area.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] First synthesized in 1883, this scaffold has become a vital component in modern drug design.[1] Its remarkable synthetic accessibility and favorable drug-like properties have led to its incorporation into a wide array of therapeutic agents.[2][6] The structural versatility of the pyrazole ring allows it to serve as a stable framework, presenting various substituents in precise three-dimensional orientations to interact with biological targets.[6]

Notable examples of FDA-approved drugs containing a pyrazole moiety highlight the scaffold's therapeutic relevance. These include the COX-2 inhibitor Celecoxib for inflammation, the JAK1/JAK2 inhibitor Ruxolitinib for myelofibrosis, and the ALK/ROS1 inhibitor Crizotinib for non-small cell lung cancer, among many others.[1][6][7] The success of these drugs demonstrates the power of the pyrazole core in generating potent and selective inhibitors for a diverse range of protein targets.[7]

The Discovery Engine: A Multi-Pronged Approach

The identification of novel pyrazole inhibitors is no longer a matter of serendipity. It is a systematic process that integrates computational and experimental strategies to maximize efficiency and success.

Rational Design and Structure-Activity Relationship (SAR)

Rational design leverages existing knowledge of a biological target. By studying the crystal structure of a target protein, often in complex with a known ligand, medicinal chemists can design pyrazole derivatives that are predicted to form strong interactions with key residues in the active site.[8][9] This structure-based approach is a powerful tool for lead optimization.

The core of this process is the iterative exploration of the Structure-Activity Relationship (SAR). This involves systematically modifying the pyrazole scaffold at its various positions (typically N-1, C-3, C-4, and C-5) and evaluating how these changes affect inhibitory activity.[10][11] For instance, studies have shown that for certain cannabinoid receptor antagonists, a para-substituted phenyl ring at the C-5 position and a carboxamido group at the C-3 position are crucial for potent activity.[11][12] X-ray crystallography of inhibitor-protein complexes can provide invaluable insights, guiding chemists to make modifications that enhance potency and selectivity.[9]

High-Throughput Screening (HTS)

When structural information about a target is limited or when seeking entirely new chemical starting points, High-Throughput Screening (HTS) is the strategy of choice.[13] This involves testing vast libraries of compounds for activity against a specific target in a rapid, automated fashion.

-

Virtual HTS (vHTS): This computational approach uses software to dock thousands or even millions of virtual compounds into a 3D model of the target protein.[14][15] Compounds are scored based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing.[14][15] This method is cost-effective and significantly accelerates the initial discovery phase.[15]

-

Experimental HTS: This involves physically screening a large chemical library against the target protein or in a cell-based assay.[13] Assays are adapted to a 384-well or 1536-well plate format to maximize throughput. Compounds that show activity above a certain threshold (e.g., ≥90% inhibition in a single-dose screen) are classified as "hits" and are then subjected to more rigorous testing.[13]

Synthetic Methodologies: Building the Inhibitors

The versatility of pyrazole synthesis is a key reason for its prevalence in drug discovery. A multitude of synthetic routes allows for the creation of diverse libraries of substituted pyrazoles.

Knorr Pyrazole Synthesis and Related Condensations

One of the most established methods is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16] This approach is highly modular, as variations in both starting materials allow for extensive diversification at the C-3, C-5, and N-1 positions of the resulting pyrazole.

A modern, highly efficient "one-pot" variation involves the sequential formation of ketones, then β-diketones, followed by in-situ cyclization with hydrazine.[16] This streamlines the process, making it faster and more suitable for library synthesis.[16]

Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is adapted from methodologies described in the literature.[10][16]

Objective: To synthesize a 3,5-disubstituted pyrazole from an appropriate ketone and acid chloride, followed by cyclization with hydrazine.

Materials:

-

Starting ketone (e.g., acetophenone derivative)

-

Acid chloride

-

Base (e.g., Sodium Hydride, NaH)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Hydrazine monohydrate

-

Reaction vessel, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

Diketone Formation: a. Dissolve the starting ketone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the solution to 0°C in an ice bath. c. Add the base (e.g., NaH) portion-wise, allowing for the evolution of hydrogen gas to cease between additions. d. Slowly add the acid chloride to the reaction mixture and allow it to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

In-Situ Cyclization: a. To the reaction mixture containing the newly formed 1,3-diketone, add hydrazine monohydrate dropwise at room temperature. b. Heat the reaction to reflux and monitor by TLC until the diketone intermediate is consumed (typically 4-8 hours).

-

Workup and Purification: a. Cool the reaction mixture to room temperature and quench carefully with water. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or recrystallization to yield the final pyrazole compound.

Self-Validation: The identity and purity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[17]

Screening and Validation: From Hit to Lead

Once synthesized, the compounds must be rigorously tested to determine their biological activity. This is a tiered process, starting with simple biochemical assays and progressing to more complex cell-based models.

Biochemical Assays

Biochemical assays measure the direct interaction between the inhibitor and its purified target protein, free from the complexities of a cellular environment. For kinase inhibitors, a common assay measures the inhibition of the enzyme's ability to phosphorylate a substrate.

These assays are crucial for determining key quantitative metrics like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Kᵢ (the inhibition constant), which reflects the binding affinity of the inhibitor.[18] Novel pyrazole compounds have been identified as potent inhibitors of TβRI kinase with Kᵢ values as low as 15 nM using such assays.[18]

Cell-Based Assays

While biochemical assays confirm target engagement, cell-based assays are essential to determine if a compound is effective in a more biologically relevant context. These assays answer critical questions: Can the compound cross the cell membrane? Is it cytotoxic? Does it modulate the intended signaling pathway within the cell?

Protocol: MTT Assay for Cell Viability

This protocol is a generalized procedure based on common practices for assessing the cytotoxic effects of new compounds.[19][20][21]

Objective: To determine the IC₅₀ value of a pyrazole inhibitor by measuring its effect on the viability of a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Pyrazole inhibitor stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates, CO₂ incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow attachment.[19]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrazole inhibitors. Include a vehicle control (DMSO only) and a negative control (medium only).[19]

-

Incubation: Incubate the cells with the compounds for 48 or 72 hours.[19]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[19]

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[20]

Case Study: Pyrazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and the pyrazole scaffold has proven to be an exceptional framework for designing potent kinase inhibitors.[4][6] Many of the 74 small molecule kinase inhibitors approved by the US FDA contain a pyrazole ring, including Crizotinib and Ruxolitinib.[6]

Mechanism of Action: Most pyrazole-based kinase inhibitors function as ATP-competitive inhibitors.[18] They are designed to mimic the adenine portion of ATP, binding to the enzyme's active site and preventing the binding of the natural substrate, ATP. This blocks the phosphotransfer reaction, thereby inhibiting the downstream signaling pathway.[9][18] The pyrazole core is particularly adept at forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, an interaction that is critical for potent inhibition.[22]

Inhibitor Potency Data

The following table summarizes the inhibitory activity of selected pyrazole-based compounds against various cancer-related targets, demonstrating the scaffold's broad applicability.

| Compound ID | Target | Assay Type | IC₅₀ / GI₅₀ | Target Cell Line | Reference |

| Compound 21 | Aurora-A Kinase | Biochemical | 0.16 ± 0.03 µM | - | [5] |

| Compound 21 | Cell Proliferation | Cell-based (MTT) | 0.39 ± 0.06 µM | HCT116 (Colon) | [5] |

| Compound 44 | BCR-Abl Kinase | Biochemical | 14.2 nM | - | [5] |

| Compound 49 | EGFR Tyrosine Kinase | Biochemical | 0.26 µM | - | [5] |

| Compound 49 | HER-2 Tyrosine Kinase | Biochemical | 0.20 µM | - | [5] |

| Compound 5b | Cell Proliferation | Cell-based (MTT) | 0.021 µM | K562 (Leukemia) | [21] |

| Compound 5b | Cell Proliferation | Cell-based (MTT) | 0.69 µM | A549 (Lung) | [21] |

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its synthetic tractability, coupled with its ability to form key interactions with a multitude of biological targets, ensures its place in the modern medicinal chemist's toolbox. The integration of computational screening, automated high-throughput assays, and structure-based design has transformed the discovery process into a highly efficient pipeline.

Future efforts will likely focus on developing pyrazole inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles. The exploration of novel substitution patterns and the synthesis of more complex, rigidified pyrazole structures, such as macrocycles, may unlock potency against challenging targets.[22] As our understanding of disease biology deepens, the "privileged" pyrazole scaffold will undoubtedly be at the forefront of developing the next generation of targeted therapies.

References

-

Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: Google Patents. 10

-

Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Source: ResearchGate. 14

-

Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Source: Journal of Medicinal Chemistry - ACS Publications. 23

-

Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Source: Journal of Medicinal Chemistry - ACS Publications. 24

-

Title: Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Source: ResearchGate. 15

-

Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Source: PubMed. 4

-

Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Source: ACS Medicinal Chemistry Letters - ACS Publications. 22

-

Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Source: ResearchGate. 11

-

Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Source: PubMed. 12

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. 16

-

Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Source: MDPI. 17

-

Title: Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Source: Biochemistry - ACS Publications. 18

-

Title: Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Source: PubMed. 9

-

Title: Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Source: PubMed. 25

-

Title: Identification of Novel Pyrazole-Based Therapeutic Agents: A Technical Guide. Source: Benchchem. 1

-

Title: A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. Source: Benchchem. 26

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: PubMed Central. 5

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: SpringerLink. 7

-

Title: High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Source: PMC - NIH. 13

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: PubMed. 6

-

Title: Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line. Source: Benchchem. 19

-

Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Source: ACS Omega. 20

-

Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Source: MDPI. 21

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC. 2

-

Title: Some examples of pyrazole based commercial drugs and bioactive molecules. Source: ResearchGate. 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemmethod.com [chemmethod.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

InChIKey YOFXFEFEHOILIF-UHFFFAOYSA-N properties

An In-depth Technical Guide to 4-Aminomorpholine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 4-Aminomorpholine (InChIKey: YOFXFEFEHOILIF-UHFFFAOYSA-N), a versatile heterocyclic amine. Designed for researchers, chemists, and professionals in drug development and specialty chemical synthesis, this document synthesizes critical data on its physicochemical properties, established synthesis protocols, key applications, and comprehensive safety and handling procedures. The structure of this guide is designed to logically present the scientific and technical information necessary for its effective and safe utilization in a laboratory and industrial context.

Compound Identification and Overview

4-Aminomorpholine, also known as N-Aminomorpholine or Morpholin-4-ylamine, is a primary amine derivative of morpholine.[1][2] Its unique structure, which combines the foundational morpholine ring with a reactive primary amine group, makes it a valuable intermediate and building block in organic synthesis. The morpholine moiety is a common scaffold in medicinal chemistry, often imparting favorable properties such as improved water solubility and metabolic stability to drug candidates.[3][4] Consequently, 4-Aminomorpholine serves as a crucial starting material in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[3]

| Identifier | Value |

| Common Name | 4-Aminomorpholine |

| IUPAC Name | morpholin-4-amine[5] |

| Synonyms | N-Aminomorpholine, 4-Morpholinamine, Morpholin-4-ylamine[1][2][6] |

| InChIKey | YOFXFEFEHOILIF-UHFFFAOYSA-N |

| CAS Number | 4319-49-7[7][8][9] |

| EC Number | 224-347-4[7][8] |

| Molecular Formula | C₄H₁₀N₂O[3][7][8] |

| SMILES | NN1CCOCC1[5][7][8] |

Physicochemical Properties